4,4'-(Dodecanedioylbis(oxy))dibenzenesulfonic acid
Description
4,4’-(Dodecanedioylbis(oxy))dibenzenesulfonic acid is a complex organic compound characterized by its unique structure, which includes a dodecanedioyl group linked to two benzenesulfonic acid moieties through ether linkages
Properties
Molecular Formula |
C24H30O10S2 |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
4-[12-oxo-12-(4-sulfophenoxy)dodecanoyl]oxybenzenesulfonic acid |
InChI |
InChI=1S/C24H30O10S2/c25-23(33-19-11-15-21(16-12-19)35(27,28)29)9-7-5-3-1-2-4-6-8-10-24(26)34-20-13-17-22(18-14-20)36(30,31)32/h11-18H,1-10H2,(H,27,28,29)(H,30,31,32) |
InChI Key |
PVPHGJOPJIELOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CCCCCCCCCCC(=O)OC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Dodecanedioylbis(oxy))dibenzenesulfonic acid typically involves the esterification of dodecanedioic acid with 4-hydroxybenzenesulfonic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester linkage between the dodecanedioic acid and the hydroxybenzenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Dodecanedioylbis(oxy))dibenzenesulfonic acid may involve continuous flow processes to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as crystallization and chromatography, helps in obtaining a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Dodecanedioylbis(oxy))dibenzenesulfonic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
4,4’-(Dodecanedioylbis(oxy))dibenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and as an additive in detergents and cleaning agents.
Mechanism of Action
The mechanism of action of 4,4’-(Dodecanedioylbis(oxy))dibenzenesulfonic acid involves its ability to interact with various molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, potentially disrupting their function. The compound’s surfactant properties also enable it to reduce surface tension, enhancing its ability to interact with and penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
Dodecylbenzenesulfonic acid: Similar in structure but lacks the dodecanedioyl linkage.
4,4’-Sulfonyldibenzoic acid: Contains sulfonic acid groups but differs in the overall molecular structure.
Uniqueness
4,4’-(Dodecanedioylbis(oxy))dibenzenesulfonic acid is unique due to its combination of a long aliphatic chain (dodecanedioyl group) and aromatic sulfonic acid groups. This structure imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and improved surfactant capabilities, making it suitable for specialized applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
